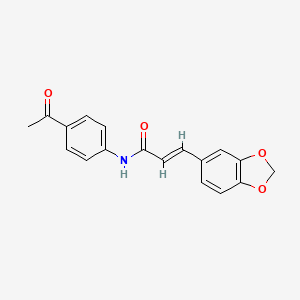![molecular formula C20H23N5O B5526015 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, including nucleophilic aromatic substitution, hydrogenation, and iodination steps for key intermediates similar to the target compound. For example, a robust three-step synthesis delivered multi-kilogram quantities of a key intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, showcasing the scalability of synthesis methods for complex structures (Fussell et al., 2012).
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds have been conducted using X-ray crystallography combined with Hirshfeld and DFT calculations. For instance, the molecular packing of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties was analyzed, revealing dominant intermolecular interactions such as H...H, N...H, and H...C contacts (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of compounds containing the pyrazole and piperidine moieties includes participating in a variety of reactions, such as 1,3-dipolar cycloaddition, providing a convenient one-step synthesis for related structures. For example, substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans were synthesized, highlighting the versatility of these moieties in chemical synthesis (Shestopalov et al., 2002).
Physical Properties Analysis
The physical properties, such as crystallization and solubility, are crucial for the application and handling of these compounds. The crystal packing and hydrogen bonding patterns of related compounds have been extensively studied, providing insights into their solid-state characteristics. The structure of related compounds, like N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, has been determined, showcasing the importance of understanding these properties for further applications (Yıldırım et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are fundamental for the development of pharmaceutical applications. The design and synthesis of novel compounds based on the pyrazole and piperidine framework have led to the discovery of potent ligands with specific receptor affinities, demonstrating the importance of chemical property analysis in drug discovery (Wright et al., 1999).
Applications De Recherche Scientifique
Synthesis Methods and Molecular Structure
The synthesis of derivatives incorporating the pyrazole and imidazol motifs often involves arylation of azoles with bromopyridines and subsequent reduction, highlighting a methodological approach to generating compounds with potential pharmacological activities (Shevchuk et al., 2012). Moreover, novel s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties have been synthesized, with their molecular structures investigated through X-ray crystallography combined with Hirshfeld and DFT calculations (Shawish et al., 2021). These methodologies provide insights into the design and synthesis of new compounds for further pharmacological evaluation.
Molecular Docking and In Vitro Screening
Research on novel pyridine and fused pyridine derivatives, starting from specific hydrazinyl-pyridine-carbonitrile compounds, has shown that these compounds exhibit moderate to good binding energies towards GlcN-6-P synthase, a target protein, revealing their potential as antimicrobial and antioxidant agents (Flefel et al., 2018). Such studies underscore the importance of molecular docking and in vitro screening in identifying compounds with desired biological activities.
Biological Activities
The exploration of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has identified compounds with potent bacterial biofilm and MurB inhibitory activities, showcasing the relevance of these compounds in addressing bacterial resistance (Mekky & Sanad, 2020). Additionally, the design and synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives have been reported to possess considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, highlighting the therapeutic potential of these compounds in treating tuberculosis (Lv et al., 2017).
Mécanisme D'action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Orientations Futures
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future research directions could involve the development of new drugs using imidazole and its derivatives.
Propriétés
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)phenyl]-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-14-12-15(2)25(23-14)18-7-5-16(6-8-18)20(26)24-11-3-4-17(13-24)19-21-9-10-22-19/h5-10,12,17H,3-4,11,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTSPCIANZYKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)N3CCCC(C3)C4=NC=CN4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline](/img/structure/B5525935.png)

![4-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5525961.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5525962.png)
![N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5525963.png)
![8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5525966.png)
![3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)
![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)
![dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)

![8-[(2,3-dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5526030.png)
![(4aR*,7aS*)-1-ethyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526037.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)